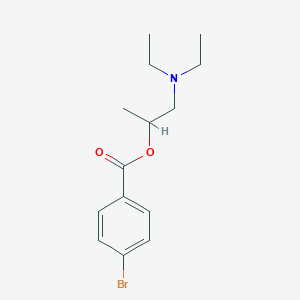
1-(Diethylamino)propan-2-yl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)propan-2-yl 4-bromobenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is used to protect against a variety of insect bites, including mosquitoes, ticks, fleas, and chiggers.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)propan-2-yl 4-bromobenzoate is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect carbon dioxide, lactic acid, and other chemicals that are produced by humans and other animals. This makes it difficult for the insect to locate its prey.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes in the insect's nervous system, which may contribute to its insect repellent properties. This compound has also been shown to have an effect on the behavior of certain insects, such as mosquitoes, which may contribute to its effectiveness.
Advantages and Limitations for Lab Experiments
1-(Diethylamino)propan-2-yl 4-bromobenzoate has several advantages for use in lab experiments. It is a widely available and inexpensive insect repellent that is effective against a wide range of insects. It is also relatively easy to use and does not require any special equipment. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic to certain animals, such as fish and amphibians, and care must be taken to avoid contamination of experimental samples.
Future Directions
For research on 1-(Diethylamino)propan-2-yl 4-bromobenzoate include the development of new insect repellents, the study of its ecological impact, and further research on its mechanism of action.
Synthesis Methods
The synthesis of 1-(Diethylamino)propan-2-yl 4-bromobenzoate involves a two-step process. The first step involves the reaction of diethylamine with 4-bromobenzoic acid to form the intermediate this compound. The second step involves the reaction of the intermediate with thionyl chloride to form this compound.
Scientific Research Applications
1-(Diethylamino)propan-2-yl 4-bromobenzoate has been extensively studied for its insect repellent properties. It is used in a variety of products, including sprays, lotions, and wipes. This compound is effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. It is also effective against insect-borne diseases, such as malaria, dengue fever, and Zika virus.
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
1-(diethylamino)propan-2-yl 4-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-4-16(5-2)10-11(3)18-14(17)12-6-8-13(15)9-7-12/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
YGEFIJNKXDWELI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)
